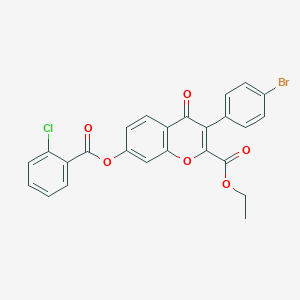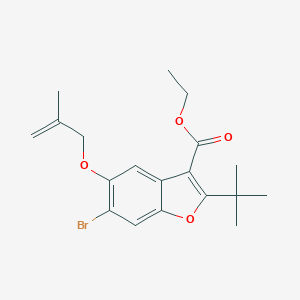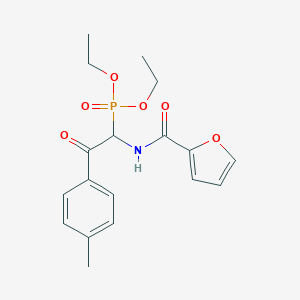![molecular formula C26H46N2O2 B383690 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide](/img/structure/B383690.png)
2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide is a complex organic compound with the molecular formula C26H46N2O2 and a molar mass of 418.65564 g/mol . This compound is characterized by its adamantyl core, which is a rigid, diamond-like structure, and its dipropylamino and oxoethyl functional groups.
Preparation Methods
The synthesis of 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide involves multiple steps. One common method includes the reaction of adamantyl derivatives with dipropylamino and oxoethyl groups under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and dipropylamino-containing molecules. Compared to these compounds, 2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide is unique due to its specific combination of functional groups and its rigid adamantyl core. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H46N2O2 |
|---|---|
Molecular Weight |
418.7g/mol |
IUPAC Name |
2-[3-[2-(dipropylamino)-2-oxoethyl]-1-adamantyl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C26H46N2O2/c1-5-9-27(10-6-2)23(29)18-25-14-21-13-22(15-25)17-26(16-21,20-25)19-24(30)28(11-7-3)12-8-4/h21-22H,5-20H2,1-4H3 |
InChI Key |
CAZQJDFWRSIDRY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(CCC)CCC |
Canonical SMILES |
CCCN(CCC)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383609.png)

![Ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B383613.png)

![Ethyl 2-tert-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B383616.png)

![Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B383619.png)
![2-Methoxyethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B383620.png)
![Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate](/img/structure/B383622.png)

![5,8,8-trimethyl-2,4-dioxo-N-(2,2,2-trifluoroethyl)-3-oxabicyclo[3.2.1]octane-1-carboxamide](/img/structure/B383626.png)
![1-(2-methylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B383627.png)
![2,6-Ditert-butyl-4-[4-(dimethylamino)benzylidene]-2,5-cyclohexadien-1-one](/img/structure/B383629.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B383630.png)
